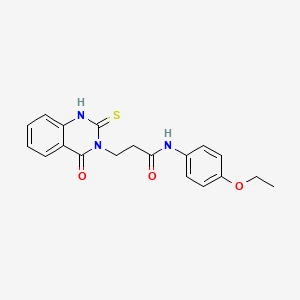

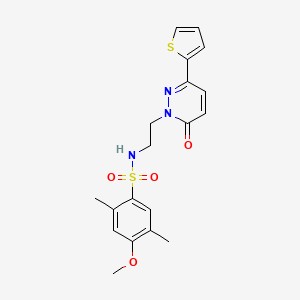

2-(mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are successfully synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

Hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Molecular Structure Analysis

The structures of pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Chemical Reactions Analysis

Pyrazole derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has highlighted the antileishmanial potential of pyrazole derivatives. In particular, 2-(mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate and related compounds have demonstrated promising activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported its efficacy against Leishmania parasites.

Antimalarial Potential

Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, hydrazine-coupled pyrazole derivatives, including 2-(mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate , offer hope. Compounds 14 and 15 demonstrated significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively. These findings suggest their potential as safe and effective antimalarial agents .

Annular Tautomerism Studies

Researchers have investigated annular tautomerism in disubstituted 1H-pyrazoles. These compounds, including those with methyl, amino, and nitro groups, as well as ester or amide functionalities, were synthesized and studied using X-ray, theoretical calculations, NMR, and FT-IR methods. Such investigations contribute to our understanding of the electronic and structural properties of pyrazole derivatives .

Building Blocks for Organic Synthesis

Beyond specific disease targets, pyrazole derivatives serve as versatile building blocks in organic synthesis. Their unique reactivity and functional groups make them valuable for constructing more complex molecules. Researchers explore their use in designing novel pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

properties

IUPAC Name |

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 5-methyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-9-5-10(2)15(11(3)6-9)17-14(20)8-22-16(21)13-7-12(4)18-19-13/h5-7H,8H2,1-4H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKVZVLIADRHCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=NNC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isopropyl-3-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2688358.png)

![N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2688362.png)

![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688363.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2688364.png)

![5-Fluoro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyridine-2-carboxamide](/img/structure/B2688365.png)

![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2688372.png)